1-Butyl-5-phenyl-1H-imidazol-2-amine
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Overview
Description
1-Butyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a butyl group at the first position and a phenyl group at the fifth position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with phenylglyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-Butyl-5-phenyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Butyl-3-phenyl-1H-imidazol-2-amine: Similar structure but with the phenyl group at the third position.
1-Butyl-4-phenyl-1H-imidazol-2-amine: Similar structure but with the phenyl group at the fourth position.
1-Butyl-5-methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 1-Butyl-5-phenyl-1H-imidazol-2-amine is unique due to the specific positioning of the butyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the fifth position may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
918801-60-2 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-butyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15) |
InChI Key |
NGUMRPZKWUKGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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